2-(Phenylamino)-2-(thiophen-3-yl)acetic acid
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Overview
Description
2-(Phenylamino)-2-(thiophen-3-yl)acetic acid is an organic compound that features both a phenylamino group and a thiophene ring. Compounds with these functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with phenylamine under specific conditions. One common method might include:
Step 1: Nitration of thiophene to form nitrothiophene.
Step 2: Reduction of nitrothiophene to aminothiophene.
Step 3: Reaction of aminothiophene with phenylacetic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)-2-(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylamino group can be reduced to form aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials or as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)-2-(thiophen-2-yl)acetic acid: Similar structure but with the thiophene ring in a different position.
2-(Phenylamino)-2-(furan-3-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(Phenylamino)-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Phenylamino)-2-(thiophen-3-yl)acetic acid is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both phenylamino and thiophene groups can also lead to unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-anilino-2-thiophen-3-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)11(9-6-7-16-8-9)13-10-4-2-1-3-5-10/h1-8,11,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPTYAVZUUPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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